

# N-Propylhexa-2,4-dienamide: A Technical Overview

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Compound of Interest

Compound Name: N-propylhexa-2,4-dienamide

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#### **Abstract**

**N-propylhexa-2,4-dienamide** is a small molecule belonging to the class of aliphatic amides. While specific research on this compound is limited, its structural motifs—a conjugated diene system and an N-alkyl amide group—are present in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the known properties of **N-propylhexa-2,4-dienamide**, a proposed synthetic route, and potential biological activities inferred from structurally related molecules. Detailed experimental protocols for its synthesis, characterization, and hypothetical biological screening are presented to facilitate future research and development.

## **Core Molecular Properties**

The fundamental properties of **N-propylhexa-2,4-dienamide** are summarized below. The molecular weight is calculated from its chemical formula, and other physical properties are estimated based on its structure, pending experimental verification.



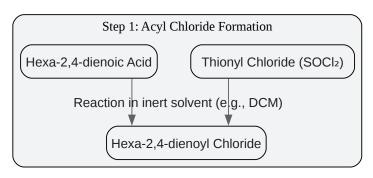
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO	(Calculated)
Molecular Weight	153.23 g/mol	(Calculated)
CAS Number	774598-08-2	[1]
IUPAC Name	N-propylhexa-2,4-dienamide	-
Canonical SMILES	CCCNCC(=O)C=CC=CC	(Calculated)
Physical State	Predicted to be a liquid or low- melting solid at STP	-
Solubility	Predicted to be soluble in organic solvents	-

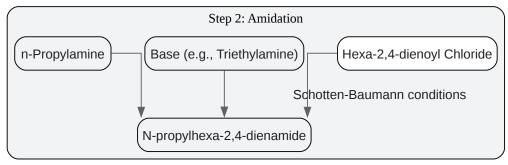
## **Proposed Synthesis and Experimental Protocols**

A plausible and standard laboratory synthesis for **N-propylhexa-2,4-dienamide** involves the amidation of hexa-2,4-dienoic acid (sorbic acid) or its activated derivative with n-propylamine. Below is a detailed protocol for a two-step synthesis starting from hexa-2,4-dienoic acid.

## **Synthesis Workflow**







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Caption: Proposed two-step synthesis of N-propylhexa-2,4-dienamide.

## **Experimental Protocol: Synthesis**

Step 1: Formation of Hexa-2,4-dienoyl Chloride

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N<sub>2</sub> or Ar), suspend hexa-2,4-dienoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).
- Cool the suspension to 0 °C in an ice bath.
- Add thionyl chloride (1.2 eq) dropwise to the suspension over 15-20 minutes.



- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl and SO<sub>2</sub> gas ceases.
- The solvent and excess thionyl chloride can be removed under reduced pressure to yield the crude hexa-2,4-dienoyl chloride, which is often used immediately in the next step.

#### Step 2: Amidation to form N-propylhexa-2,4-dienamide

- In a separate flask, dissolve n-propylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
- Cool this solution to 0 °C in an ice bath.
- Add the crude hexa-2,4-dienoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution.
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 3-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water. Separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude **N-propylhexa-2,4-dienamide**.
- Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).

#### **Characterization Protocol**

The structure and purity of the synthesized **N-propylhexa-2,4-dienamide** should be confirmed by standard analytical techniques:

 Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra should be acquired to confirm the chemical structure, including the propyl group and the dienamide



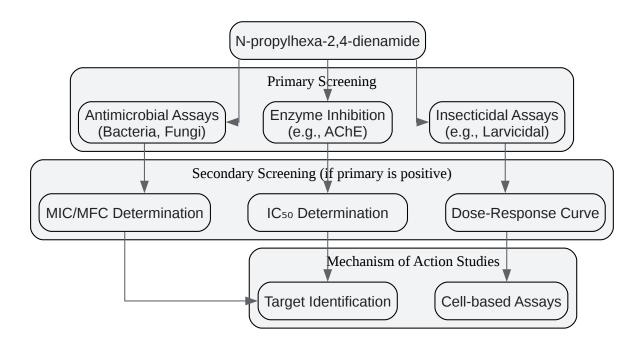
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- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C9H15NO).
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, the C=O (amide I band), and the C=C bonds of the diene.

## **Potential Biological Activities and Screening**

While no specific biological activities have been reported for **N-propylhexa-2,4-dienamide**, the N-alkyl amide and dienamide moieties are common in compounds with insecticidal, fungicidal, and antimicrobial properties.[2][3][4] For instance, various N-alkyl amides have shown activity against a range of bacterial and fungal strains.[5] Furthermore, some amides act as enzyme inhibitors, such as cholinesterase inhibitors.[6]

### **Hypothetical Biological Screening Workflow**



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Caption: A general workflow for the biological screening of N-propylhexa-2,4-dienamide.

# **Experimental Protocol: Antimicrobial Assay (Broth Microdilution)**

- Preparation of Stock Solution: Prepare a stock solution of N-propylhexa-2,4-dienamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
- Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
- Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
- Inoculation: Add a standardized inoculum of the microorganism to each well.
- Controls: Include positive controls (medium with inoculum and a known antibiotic/antifungal),
   negative controls (medium with inoculum and DMSO), and sterility controls (medium only).
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

#### Conclusion

**N-propylhexa-2,4-dienamide** is a molecule of interest due to its structural similarity to known bioactive compounds. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed protocols for synthesis, characterization, and preliminary biological screening are intended to serve as a starting point for researchers aiming to explore the chemical and biological properties of this and related N-alkyl dienamides. Further investigation is warranted to determine its specific activities and potential applications in drug development and agrochemicals.



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